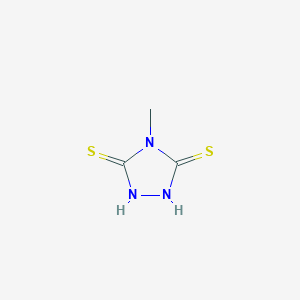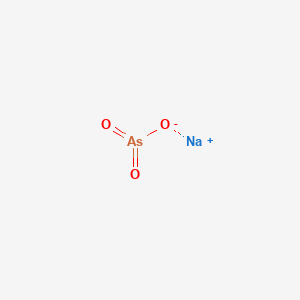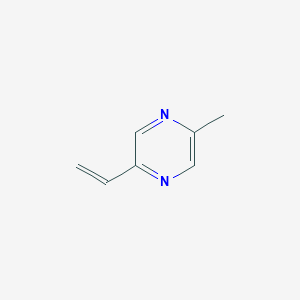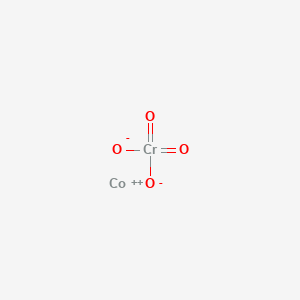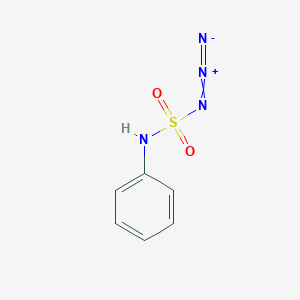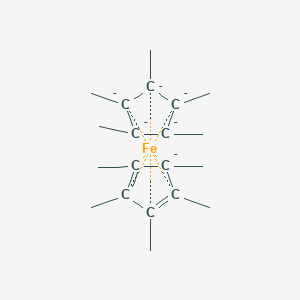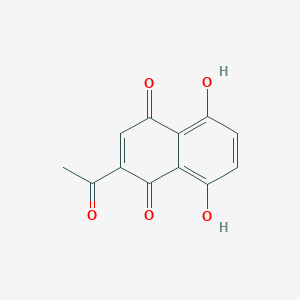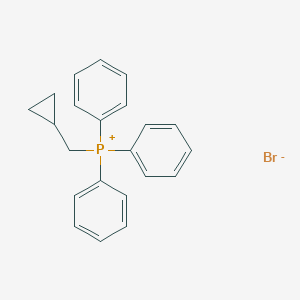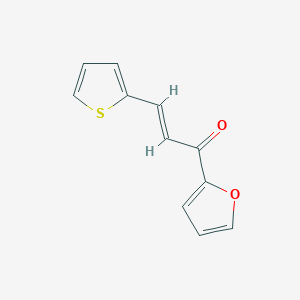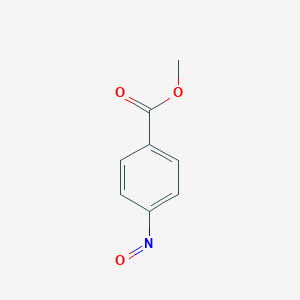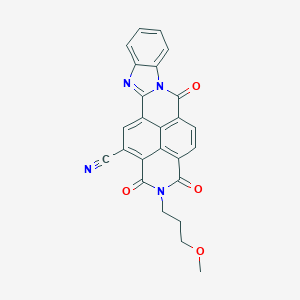
Duranol Brilliant Yellow T4G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Duranol Brilliant Yellow T4G is a synthetic dye that is used in various scientific research applications. It belongs to the class of azo dyes and is widely used in biochemical and physiological studies. The purpose of
Wirkmechanismus
Duranol Brilliant Yellow T4G binds to biomolecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. It exhibits a strong fluorescence emission upon binding to its target molecule. The mechanism of fluorescence is based on the excited-state intramolecular proton transfer (ESIPT) process.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in a variety of biochemical and physiological studies, including protein-protein interactions, DNA-protein interactions, and enzyme kinetics. Its unique spectral properties make it an ideal tool for studying cellular processes and interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Duranol Brilliant Yellow T4G is its high sensitivity and selectivity for biomolecules. It exhibits a strong fluorescence emission upon binding to its target molecule, making it an ideal tool for studying cellular processes and interactions. However, one of the limitations of this compound is that it requires a high level of expertise to use effectively. It is also relatively expensive compared to other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the use of Duranol Brilliant Yellow T4G in scientific research. One potential application is in the development of biosensors for the detection of disease biomarkers. Another potential application is in the study of protein folding and misfolding, which is implicated in many neurodegenerative diseases. Additionally, this compound could be used in the development of new therapeutic agents for the treatment of cancer and other diseases.
Synthesemethoden
Duranol Brilliant Yellow T4G is synthesized by the diazotization of 4-nitroaniline followed by coupling with 2-naphthol. The reaction is carried out in the presence of an acid catalyst and at a low temperature. The resulting product is purified by recrystallization from a suitable solvent. The overall yield of the reaction is around 80%.
Wissenschaftliche Forschungsanwendungen
Duranol Brilliant Yellow T4G is widely used in scientific research as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. It is also used as a pH indicator and a stain for microscopy. Its unique spectral properties make it an ideal tool for studying cellular processes and interactions.
Eigenschaften
CAS-Nummer |
12236-31-6 |
|---|---|
Molekularformel |
C25H16N4O4 |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
17-(3-methoxypropyl)-11,16,18-trioxo-3,10,17-triazahexacyclo[13.6.2.02,10.04,9.012,22.019,23]tricosa-1(21),2,4,6,8,12(22),13,15(23),19-nonaene-20-carbonitrile |
InChI |
InChI=1S/C25H16N4O4/c1-33-10-4-9-28-23(30)15-8-7-14-20-16(11-13(12-26)19(21(15)20)25(28)32)22-27-17-5-2-3-6-18(17)29(22)24(14)31/h2-3,5-8,11H,4,9-10H2,1H3 |
InChI-Schlüssel |
RQILFETZQXVWKX-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=O)C2=C3C4=C(C=C2)C(=O)N5C6=CC=CC=C6N=C5C4=CC(=C3C1=O)C#N |
Kanonische SMILES |
COCCCN1C(=O)C2=C3C4=C(C=C2)C(=O)N5C6=CC=CC=C6N=C5C4=CC(=C3C1=O)C#N |
Andere CAS-Nummern |
52673-14-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



